molecular formula C17H16N2O3S B2832186 N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946228-27-9

N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2832186
CAS No.: 946228-27-9
M. Wt: 328.39
InChI Key: ZYLBNUMEIUMNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 3-methoxybenzyl group linked to a 5-(thiophen-2-yl)isoxazole core via an acetamide bridge. The compound’s structure combines a methoxy-substituted aromatic ring, a heterocyclic isoxazole moiety, and a thiophene substituent, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)11-18-17(20)10-13-9-15(22-19-13)16-6-3-7-23-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBNUMEIUMNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. This can be achieved through the cyclization of hydroxylamine derivatives with suitable precursors. The thiophene moiety is introduced through a subsequent reaction with thiophene-2-carboxylic acid.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and controlled reaction conditions are employed to ensure the purity and consistency of the final product. Purification techniques such as recrystallization or chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including those similar to N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. The following table summarizes key findings from various studies on related compounds:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-719.72Induction of apoptosis via ERα downregulation
N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamideSNB-19, OVCAR-875.99Inhibition of cell proliferation
5-(Trifluoromethyl)isoxazole derivativeMCF-72.63Enhanced anti-cancer activity through structural modification

These studies indicate that modifications in the isoxazole structure can significantly enhance anticancer activity, suggesting that this compound could possess similar or improved efficacy against various cancer types.

Antimicrobial Activity

In addition to its anticancer potential, compounds containing isoxazole rings have been evaluated for antimicrobial properties. A study evaluating related acetamides found significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The following table provides insights into the antimicrobial efficacy:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that this compound may be effective against common bacterial pathogens, supporting its potential use in developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of this compound and related compounds:

  • Anticancer Study (2024) :
    • Objective : To evaluate the cytotoxic effects against various cancer cell lines.
    • Findings : The compound demonstrated significant growth inhibition in breast cancer cell lines with an IC50 value indicative of strong anticancer activity.
  • Antimicrobial Efficacy Study (2024) :
    • Objective : To assess the effectiveness against multiple bacterial strains.
    • Findings : The compound exhibited notable antibacterial properties, with MIC values suggesting potential as a therapeutic agent against infections caused by resistant bacteria.

Mechanism of Action

The mechanism by which N-(3-Methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

The 3-methoxybenzyl group in the target compound is a critical structural feature. Evidence highlights that the position of the methoxy substituent on the benzyl group significantly impacts receptor specificity and potency:

  • Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) demonstrate that 3-methoxybenzyl substitution confers mixed FPR1/FPR2 agonist activity, while 4-methoxybenzyl analogs exhibit selective FPR2 agonism . This suggests that the 3-methoxy position in the target compound may favor interactions with specific G-protein-coupled receptors (GPCRs).
  • SIRT2 inhibitors such as N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives show that the 3-methoxybenzyl group enhances binding to the SIRT2 active site, likely due to improved hydrophobic interactions .

Key Insight : The 3-methoxybenzyl group may optimize receptor engagement in GPCR or enzyme targets compared to 4-methoxy or unsubstituted benzyl analogs.

Heterocyclic Core Modifications

The isoxazole-thiophene core distinguishes the target compound from other acetamide derivatives:

  • Isoxazole-based EPAC antagonists (e.g., 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide) reveal that bulky substituents on the isoxazole ring (e.g., tert-butyl) enhance antagonistic activity against EPAC proteins .
  • Oxadiazole derivatives (e.g., N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide) replace the isoxazole with an oxadiazole ring, which is associated with SIRT2 inhibition . This suggests that the isoxazole core in the target compound could shift activity toward different biological targets, such as kinases or GPCRs.

Key Insight : The thiophene-isoxazole combination may offer unique electronic properties and binding modes compared to oxadiazole or pyridazine cores.

Thiophene Substituent and Bioactivity

The thiophen-2-yl group in the target compound is a notable feature with implications for bioactivity:

  • Antitubercular acetamides (e.g., N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide) demonstrate that thiophene-containing analogs exhibit antimicrobial activity, likely due to enhanced membrane permeability or metal chelation capabilities .
  • Pyridazinone agonists lack thiophene substituents but achieve GPCR activation through bromophenyl groups , indicating that the thiophene in the target compound could confer distinct pharmacokinetic or target-binding profiles.

Key Insight : The thiophene moiety may enhance antimicrobial or antiproliferative activity, though further testing is required.

Structural and Functional Data Comparison

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Benzyl Substituent Heterocyclic Substituent Biological Activity Reference
N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide Isoxazol-3-yl 3-methoxybenzyl Thiophen-2-yl Not specified N/A
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)pyridazinone] Pyridazin-3(2H)-one 3-methoxybenzyl FPR1/FPR2 agonist
N-(5-(3-methoxybenzyl)-oxadiazol-2-yl)-2-(arylthio)acetamide Oxadiazol-2-yl 3-methoxybenzyl Arylthio SIRT2 inhibitor
2-(5-tert-butylisoxazol-3-yl)-N-(dichlorophenyl)acetamide Isoxazol-3-yl tert-butyl EPAC antagonist
N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Benzo[d]thiazole Thiophen-2-yl Antitubercular

Biological Activity

N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of isoxazole derivatives with acetamide precursors. The synthetic pathway often includes the use of specific catalysts and solvents to enhance yield and purity. For instance, recent studies have highlighted the effectiveness of using propylamine-functionalized cellulose as a catalyst in synthesizing isoxazole derivatives .

Anticancer Properties

Research has indicated that isoxazole-based compounds exhibit significant anticancer activity. A related compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, demonstrated an IC50 value of 19.72 μM against MCF-7 breast cancer cell lines, suggesting that structural modifications can enhance biological activity . The presence of the thiophene moiety appears to contribute positively to the anticancer effects by possibly enhancing cell permeability and interaction with biological targets.

Protein Tyrosine Phosphatase Inhibition

Isoxazole derivatives have also been evaluated for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. Compounds similar to this compound have shown promising PTP1B inhibitory activities, with some derivatives exhibiting IC50 values as low as 4.48 μM . These findings suggest that modifications in the isoxazole structure can lead to enhanced therapeutic potentials.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Some isoxazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in tumor growth and metastasis.
  • Reactive Oxygen Species Production : Certain derivatives can increase oxidative stress within cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Study 13-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleAnticancer (MCF-7)19.72 μM
Study 2NM-03 (related derivative)PTP1B Inhibition4.48 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.